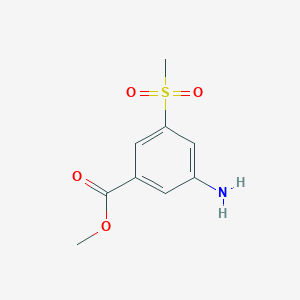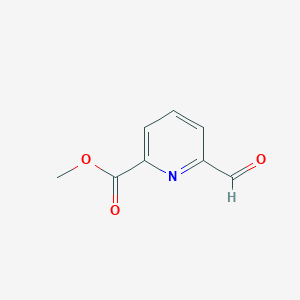
6-甲酰基吡啶-2-甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including reactions with amino groups, allylboration, and regioselective substitutions. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate involves reacting with amino groups of model compounds and oxidized insulin, introducing heavy atoms into specific sites in proteins . Another example is the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation to produce C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, a chiral building block for piperidine-related alkaloids . Additionally, regioselective substitutions are highlighted in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where different conditions lead to selective substitution at the desired position on the pyridine ring .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various techniques, including X-ray crystallography and molecular modeling. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . Similarly, the crystal structures of other pyridine derivatives, such as [(nicotinic acid)2H]+I− and [(2-amino-6-methylpyridine)H]+(NO3)−, were elucidated, showing the importance of hydrogen bonding in the assembly of these compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including oxidation, decarboxylation, and complex formation. For instance, the in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions lead to the formation of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer . Additionally, the formation of unsymmetrical diamide ligands from methyl 2-[N-(2'-pyridylmethyl)carbamyl]pyridine-6-carboxylate demonstrates the versatility of pyridine derivatives in ligand synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as lipophilicity and intermolecular interactions, can be influenced by structural modifications like methylation. For example, the methylation of 6-hydroxypyridazine-3-carboxylic acid and its analogs affects their lipophilicity and the formation of CH...O hydrogen bonds, which arrange the molecules into sheets . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.
科学研究应用
电催化羧化
Feng 等人(2010 年)的一项研究表明,使用与 6-甲酰基吡啶-2-甲酸甲酯相关的化合物 2-氨基-5-溴吡啶在离子液体介质中进行电催化羧化,避免了使用挥发性和有毒溶剂,以高选择性和产率得到 6-氨基烟酸,突出了该化合物在绿色化学应用中的潜力 (Feng 等人,2010 年)。
作为潜在抑制剂的铜 (II) 配合物
Bacher 等人(2013 年)使用与 6-甲酰基吡啶-2-甲酸甲酯密切相关的脯氨酸-硫代氨基脲生物共轭物合成了铜 (II) 配合物。这些配合物显示出作为拓扑异构酶 IIα(DNA 复制中的关键酶)抑制剂的潜力,并在卵巢癌细胞中表现出抗增殖活性 (Bacher 等人,2013 年)。
呋喃并 [2,3-b] 吡咯的合成
Krutošíková 等人(1997 年)探索了呋喃并 [2,3-b] 吡咯的合成,其中 6-甲酰基吡啶-2-甲酸甲酯衍生物起着至关重要的作用。该研究详细介绍了甲酰化化合物的形成及其后续反应,突出了该化合物杂环化学中的多功能性 (Krutošíková 等人,1997 年)。
关键中间体的实用制备
Horikawa 等人(2001 年)提出了一种有效的合成路线,涉及 6-甲酰基吡啶-2-甲酸甲酯衍生物,用于制备药物化学中的关键中间体。他们的方法强调了区域选择性和高产率,强调了该化合物在药物化学中的重要性 (Horikawa 等人,2001 年)。
吡啶基(三氯甲基)甲醇的合成
Iovel 等人(1990 年)对合成吡啶基(三氯甲基)甲醇进行了研究,其中使用了 6-甲酰基吡啶-2-甲酸甲酯的衍生物。该研究重点关注了在这些反应中液固系统比液液系统的效率,提供了该化合物在有机合成中的作用的见解 (Iovel 等人,1990 年)。
对亲脂性和抗增殖活性的影响
Bacher 等人(2014 年)探索了二甲基化和金属配位对与 6-甲酰基吡啶-2-甲酸甲酯密切相关的脯氨酸-硫代氨基脲杂化物的影响。研究发现,二甲基化改善了细胞毒性和 hR2 RNR 抑制,表明该化合物在开发细胞毒性剂中的潜力 (Bacher 等人,2014 年)。
不对称二酰胺配体的先驱
Napitupulu 等人(2006 年)研究了使用 6-甲酰基吡啶-2-甲酸甲酯衍生物作为不对称二酰胺配体的先驱。他们的研究重点介绍了该化合物在形成用于金属配位的复杂配体中的作用,这与无机和配位化学相关 (Napitupulu 等人,2006 年)。
安全和危害
Safety data sheets suggest that when handling “Methyl 6-formylpyridine-2-carboxylate”, one should wear personal protective equipment/face protection and ensure adequate ventilation . It is advised to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .
作用机制
Target of Action
Methyl 6-formylpyridine-2-carboxylate is a complex organic compound with the molecular formula C8H7NO3
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-formylpyridine-2-carboxylate. For instance, the compound’s stability can be affected by factors such as temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other compounds in the environment.
属性
IUPAC Name |
methyl 6-formylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERBENZCBVYKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503121 | |
| Record name | Methyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-formylpyridine-2-carboxylate | |
CAS RN |
69950-65-8 | |
| Record name | Methyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


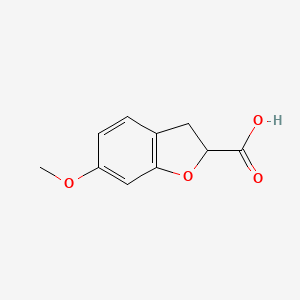
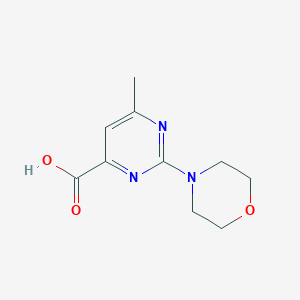


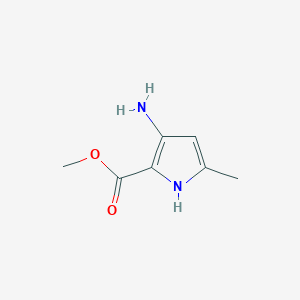


![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)
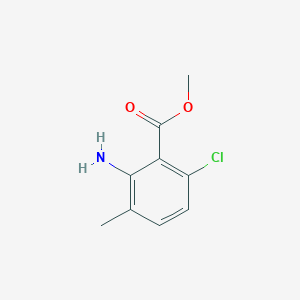
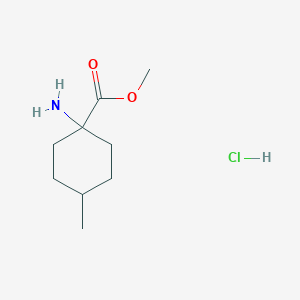

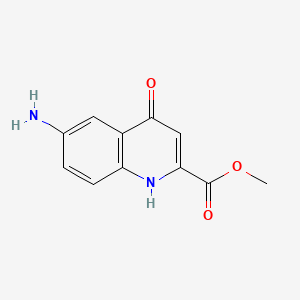
![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)
